(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol
CAS No.: 1227958-02-2
Cat. No.: VC0174422
Molecular Formula: C12H13ClN4O2
Molecular Weight: 280.712
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227958-02-2 |
|---|---|
| Molecular Formula | C12H13ClN4O2 |
| Molecular Weight | 280.712 |
| IUPAC Name | (2-chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl)methanol |
| Standard InChI | InChI=1S/C12H13ClN4O2/c13-12-15-10-9(2-1-8(7-18)14-10)11(16-12)17-3-5-19-6-4-17/h1-2,18H,3-7H2 |
| Standard InChI Key | NGSMFTZOLSDUKX-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NC(=NC3=C2C=CC(=N3)CO)Cl |
Introduction
Chemical Identity and Basic Properties
(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol is a synthetic organic compound featuring a complex heterocyclic structure with the molecular formula C₁₂H₁₃ClN₄O₂ . It belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities and pharmaceutical significance. The compound is characterized by its unique structural arrangement, combining a pyrido[2,3-d]pyrimidine core skeleton with chloro and morpholino substituents, as well as a methanol group at the 7-position.
Chemical Identifiers and Nomenclature
The compound is registered under multiple chemical identifiers that facilitate its recognition in chemical databases and literature. These identifiers provide standardized ways to reference the compound across different research platforms and chemical repositories.
Table 1: Chemical Identifiers for (2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol
The compound has several synonyms used in scientific literature and commercial contexts, including "(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol" and "[2-chloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]methanol" .
Structural Characteristics
The molecular structure of (2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol features a fused heterocyclic system comprising pyrido[2,3-d]pyrimidine as the core scaffold. This bicyclic system constitutes a fundamental backbone that contributes significantly to the compound's chemical and biological properties.
Key Structural Features
The compound exhibits several distinct structural elements:
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A pyrido[2,3-d]pyrimidine core system, which is a nitrogen-rich bicyclic heterocycle
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A chloro substituent at the 2-position
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A morpholino group (morpholine ring) attached at the 4-position
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A hydroxymethyl (methanol) group at the 7-position of the pyridine ring
The presence of multiple nitrogen atoms in the heterocyclic system, combined with the oxygen-containing morpholine ring and the hydroxymethyl group, contributes to the compound's potential for hydrogen bonding interactions with biological targets. The chloro substituent at the 2-position may enhance lipophilicity and potentially influence binding affinity to target proteins.
Physicochemical Properties
Understanding the physicochemical properties of (2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol is essential for evaluating its potential in drug discovery and development processes.
Table 2: Physicochemical Properties of (2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol
The moderate LogP value (1.07210) suggests a balanced lipophilicity profile, potentially contributing to favorable membrane permeability characteristics while maintaining adequate aqueous solubility . The polar surface area (71.37 Ų) indicates the compound may have reasonable bioavailability properties for drug development consideration.
Biological Activities and Applications
While specific biological activity data for (2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol is limited in the available literature, compounds belonging to the pyrido[2,3-d]pyrimidine class have demonstrated significant biological properties that suggest potential applications for this compound.
Related Compounds and Their Activities
Structurally similar pyrido[2,3-d]pyrimidine derivatives have been investigated for various biological activities:
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Anticancer properties: Similar compounds have shown potential as inhibitors of cell proliferation and inducers of apoptosis
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Anti-inflammatory activities: Some pyrido[2,3-d]pyrimidine derivatives exhibit anti-inflammatory effects through various mechanisms
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Antimicrobial properties: Certain compounds in this class demonstrate activity against bacterial and fungal pathogens
Research on analogous compounds, such as 2,4-bismorpholinothieno[3,2-d]pyrimidine derivatives, has revealed potential antitumor effects, including inhibition of cancer cell proliferation and reduction of mitochondrial membrane potential .
Structural Analogs and Related Compounds
Several structural analogs of (2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol have been identified and studied, providing valuable comparative insights.
Key Structural Analogs
Table 4: Structural Analogs of (2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol
These structural analogs differ primarily in the substituent at the 7-position or in the nature of the heterocyclic core, which can significantly impact their physicochemical properties and biological activities .
Comparative Analysis
The structural differences between (2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol and its analogs can provide valuable insights into structure-activity relationships:
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The methyl ester analog (CAS 1227958-54-4) likely exhibits different hydrogen bonding capabilities and hydrolytic stability compared to the hydroxymethyl compound
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The bromomethyl analog (CAS 1227958-17-9) would demonstrate enhanced reactivity as an alkylating agent but potentially higher toxicity
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Thienopyrimidine analogs may show altered electronic properties and conformational preferences that could influence receptor binding profiles
These comparative insights are valuable for medicinal chemistry efforts aimed at optimizing biological activity and drug-like properties within this compound class.
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